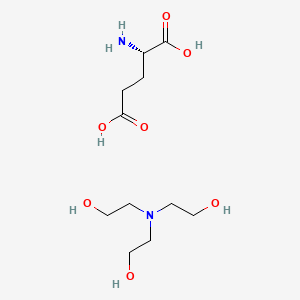

Triethanolamine glutamate

Description

Properties

IUPAC Name |

(2S)-2-aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.C5H9NO4/c8-4-1-7(2-5-9)3-6-10;6-3(5(9)10)1-2-4(7)8/h8-10H,1-6H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBPSFQENHCYBW-HVDRVSQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.C(CO)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.C(CO)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959544 | |

| Record name | Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68187-29-1, 38732-22-8 | |

| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68187-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38732-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038732228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71CZB7HUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation

Advanced Synthetic Strategies for Triethanolamine (B1662121) Glutamate (B1630785) Conjugates

Advanced synthetic strategies facilitate the creation of complex conjugates based on triethanolamine and glutamate, leading to materials with tailored properties for various applications. These methods include the targeted synthesis of surfactants, the formation of novel copolymers, and the construction of intricate molecular architectures through multicomponent reactions.

The synthesis of N-acyl amino acid surfactants that incorporate both triethanolamine and glutamate is a significant area of research, yielding mild, biodegradable, and functional molecules. nih.gov The most prevalent method for creating the base N-acyl glutamic acid is the Schotten-Baumann reaction. chalmers.seresearchgate.net This process typically involves the acylation of the amino group of glutamic acid using a fatty acid chloride, such as lauroyl chloride, in an alkaline aqueous solution. researchgate.net

Once the N-acyl glutamic acid (e.g., N-lauroyl-L-glutamic acid) is formed and isolated, it is neutralized with an organic base, triethanolamine, to produce the final salt. google.com This neutralization step is a straightforward acid-base reaction. An alternative one-step method has been developed for analogous compounds like N-lauroyl glycine (B1666218) triethanolamine salt, where the water-insoluble N-acyl amino acid is directly reacted with triethanolamine in water. google.com The resulting water-soluble salt shifts the reaction equilibrium, driving the synthesis to completion without the need for organic solvents. google.com This solid-liquid method simplifies the process and yields a high-purity product. google.com

The resulting N-Lauroyl-L-glutamic acid triethanolamine salt is a divalent anionic surfactant whose properties, including its self-assembly into micellar or cubic phases in water, are influenced by the degree of neutralization. acs.org

| Reactants | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| L-glutamic acid, Lauric acid chloride, Sodium hydroxide | Schotten-Baumann Condensation | Aqueous solution, followed by acidification to pH 1 with sulfuric acid to precipitate the product. | 83-87% | google.com |

| N-lauroyl glycine, Triethanolamine | Solid-Liquid Neutralization (Analogous Method) | Water as the single solvent, temperature raised to 59-75°C. | High purity, suitable for direct use in formulations. | google.com |

Copolycondensation reactions offer a pathway to integrate triethanolamine-modified glutamate structures into polymer backbones, creating novel biodegradable materials. Triethanolamine, with its three hydroxyl groups and one tertiary amine group, can act as a multifunctional branching agent or initiator in polymerization processes. researchgate.net

Direct melt copolycondensation is a practical method for synthesizing such polymers. In related studies, triethanolamine has been successfully used to create star-shaped polyesters by reacting it with monomers like D,L-lactic acid. researchgate.net In this process, triethanolamine initiates the polymerization, leading to a polymer with a central nitrogen core and multiple polyester (B1180765) arms. A similar strategy can be applied to glutamic acid. While direct copolycondensation of glutamic acid can be complex, it can be thermally polycondensed, often in the presence of other amino acids or catalysts. google.com

By incorporating triethanolamine into a copolycondensation reaction with glutamic acid and potentially other co-monomers (like dicarboxylic acids or diols), it is possible to synthesize modified polyamides or polyesters. The triethanolamine can be introduced to form a star-shaped or hyperbranched architecture, influencing the polymer's solubility, thermal properties, and degradation profile. For instance, the synthesis of poly(D,L-lactic acid-triethanolamine) [P(LA-TEA)] via melt copolycondensation has been optimized, demonstrating the feasibility of this approach for creating functional biopolymers. researchgate.net

| Parameter | Condition/Value | Observation | Source |

|---|---|---|---|

| Starting Materials | D,L-lactic acid (LA), Triethanolamine (TEA) | TEA acts as a multifunctional initiator. | researchgate.net |

| Molar Feed Ratio (LA/TEA) | 30/1 (Optimal) | Increasing the ratio led to higher molecular weight and glass transition temperature (Tg). | researchgate.net |

| Catalyst | SnO (0.5 wt %) | Essential for achieving high molecular weight. | researchgate.net |

| Reaction Temperature | 160°C | Optimal for melt copolycondensation. | researchgate.net |

| Reaction Time | 12 h (prepolymerization) + 8 h (copolycondensation) | Sufficient time to achieve maximum intrinsic viscosity. | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy for generating molecular diversity. mdpi.com The functional groups present in triethanolamine (a tertiary amine and three primary alcohols) and glutamic acid (a primary amine and two carboxylic acids) make them suitable candidates for participation in several well-known MCRs. nih.gov

While specific MCRs involving the direct combination of triethanolamine and glutamic acid are not extensively documented, their potential participation can be elucidated based on the principles of established MCRs:

Ugi Reaction: The classic Ugi four-component reaction involves an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. mdpi.com Glutamic acid can provide both the amine and carboxylic acid components. Triethanolamine's hydroxyl groups could be oxidized to aldehydes to participate, or it could be used as a functionalized solvent or additive.

Passerini Reaction: This three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide. mdpi.com Glutamic acid could supply the carboxylic acid function.

Mannich Reaction: This reaction involves an amine, an aldehyde, and an active hydrogen compound. Glutamic acid can act as the amine component.

The application of MCRs could lead to the one-pot synthesis of highly complex peptidomimetic structures or functionalized polyester-amides. For example, a hypothetical MCR could involve glutamic acid, an aldehyde, an isocyanide, and triethanolamine acting as a nucleophilic scavenger or a component that is incorporated into the final structure after a subsequent intramolecular rearrangement. The use of triethanolamine as a functionalized component in catalyst systems for MCRs has also been demonstrated, suggesting its potential to influence reaction pathways. nih.gov

| Multicomponent Reaction | Required Functional Groups | Potential Role of Glutamic Acid | Potential Role of Triethanolamine |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Carbonyl, Isocyanide | Provides Amine and/or Carboxylic Acid | Can be modified to provide a Carbonyl group |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | Provides Carboxylic Acid | Can be modified to provide a Carbonyl group |

| Mannich Reaction | Amine, Carbonyl, Active Hydrogen Compound | Provides Amine | N/A (unless modified) |

Spectroscopic and Advanced Analytical Characterization of Triethanolamine Glutamate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscientific.netresearchgate.netubc.cagoogleapis.com

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including triethanolamine (B1662121) glutamate (B1630785) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Studies of Triethanolamine Glutamate Derivativesscientific.netchemicalbook.comhmdb.canih.gov

Proton (¹H) NMR spectroscopy is instrumental in elucidating the structure of triethanolamine glutamate derivatives. In studies involving the ring-opening polymerization of N-carboxy-L-glutamic acid-benzyl-anhydride (BLG-NCA) initiated by triethanolamine, ¹H NMR spectra are used to characterize the resulting poly-L-glutamate. scientific.net The spectra allow for the identification of specific proton signals corresponding to different parts of the polymer and the original monomer.

For instance, in the ¹H NMR spectrum of poly-γ-glutamic acid, distinct peaks can be assigned to the α-proton of glutamic acid (around 4.18 ppm), the γ-protons (around 2.20 ppm), and the β-protons (around 1.98–1.65 ppm). nih.gov When this polymer is conjugated with glucosamine, additional proton signals from the glucose unit appear in the 3.8–2.9 ppm range. nih.gov The integration of these peak areas allows for the estimation of the ratio of conjugated to non-conjugated glutamic acid units. nih.gov

The characteristic chemical shifts for the protons in the triethanolamine moiety are also well-documented. For triethanolamine itself, the protons on the carbons adjacent to the nitrogen (N-CH₂) typically appear at a chemical shift of around 2.56 ppm in DMSO-d6, while the protons on the carbons adjacent to the oxygen (O-CH₂) are also identifiable. d-nb.info

Table 1: Predicted and Experimental ¹H NMR Chemical Shifts

| Compound | Functional Group | Predicted Chemical Shift (ppm) (D₂O) | Experimental Chemical Shift (ppm) | Solvent | Reference |

| Triethanolamine | -CH₂- (adjacent to N) | 3.01 | 2.56 | DMSO-d6 | hmdb.cad-nb.info |

| Triethanolamine | -CH₂- (adjacent to OH) | 3.79 | 3.40 (deuterated) | DMSO | hmdb.cad-nb.info |

| Poly-γ-glutamic acid | α-proton | - | 4.18 | D₂O | nih.gov |

| Poly-γ-glutamic acid | β-protons | - | 1.98-1.65 | D₂O | nih.gov |

| Poly-γ-glutamic acid | γ-protons | - | 2.20 | D₂O | nih.gov |

Carbon (¹³C) NMR and Other Heteronuclear Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the context of triethanolamine glutamate systems, ¹³C NMR is used to confirm the structure of synthesized polymers and to identify the different carbon environments. researchgate.net

For triethanolamine, the carbon atoms adjacent to the nitrogen (N-CH₂) and those adjacent to the hydroxyl group (O-CH₂) give distinct signals. In DMSO-d6, the N-CH₂ carbon appears at approximately 57.05 ppm, while the O-CH₂ carbon (deuterated) shows a quintet at around 58.22 ppm due to coupling with deuterium. d-nb.info Predicted ¹³C NMR data for triethanolamine in D₂O shows a signal at 59.3 ppm for the carbons bonded to nitrogen and 60.9 ppm for the carbons bonded to oxygen. hmdb.ca

In the case of poly-γ-glutamic acid, the carbonyl carbons can be observed in the range of 174-175 ppm. nih.gov The α-carbon of the glutamic acid unit appears at approximately 52.1 ppm, the β-carbon at 31.5 ppm, and the γ-carbon at 26.5 ppm. nih.gov When conjugated with glucosamine, additional signals corresponding to the glucose carbons appear, such as the C1 carbon at 61.8 ppm and the C2 carbon at 55.5 ppm. nih.gov

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts

| Compound | Functional Group | Predicted Chemical Shift (ppm) (D₂O) | Experimental Chemical Shift (ppm) | Solvent | Reference |

| Triethanolamine | -CH₂- (adjacent to N) | 59.3 | 57.05 | DMSO-d6 | d-nb.infohmdb.ca |

| Triethanolamine | -CH₂- (adjacent to OH) | 60.9 | 58.22 (deuterated) | DMSO-d6 | d-nb.infohmdb.ca |

| Glutamic Acid | Cα | 55.5 | 55.5 | H₂O | hmdb.ca |

| Glutamic Acid | Cβ | 28.3 | 26.5 (in polymer) | D₂O | nih.govhmdb.ca |

| Glutamic Acid | Cγ | 31.8 | 31.5 (in polymer) | D₂O | nih.govhmdb.ca |

| Glutamic Acid | C=O (γ-carboxyl) | 175.7 | 175-174 (in polymer) | D₂O | nih.govhmdb.ca |

| Glutamic Acid | C=O (α-carboxyl) | 183.1 | - | - | hmdb.ca |

Self-Diffusion Measurements via NMR for Supramolecular Assemblyacs.orgresearchgate.netacs.org

NMR is also a powerful tool for studying the self-assembly and supramolecular structures of surfactants in solution through self-diffusion measurements. acs.orgresearchgate.net This technique, often referred to as Diffusion-Ordered Spectroscopy (DOSY), can provide insights into the size and aggregation state of molecules. nih.gov

In studies of aqueous systems of N-lauroyl-L-glutamate triethanolamine salt (LGT), ¹H NMR self-diffusion measurements have been employed to investigate the formation of micelles and other phases. acs.orgresearchgate.net The self-diffusion coefficient of the surfactant decreases as its concentration increases, which is indicative of aggregation. acs.orgresearchgate.net In the cubic phase of these systems, the self-diffusion coefficient is on the order of 10⁻¹³ m² s⁻¹, confirming the presence of discrete micelles. acs.orgresearchgate.net These measurements are crucial for understanding the intermolecular interactions and the formation of larger assemblies in triethanolamine glutamate-based surfactant systems. acs.org

Vibrational Spectroscopy Characterization (Infrared Spectroscopy)scientific.netresearchgate.net

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the study of triethanolamine glutamate systems, IR spectroscopy is used to confirm the synthesis of polymers and to characterize the chemical bonds present. scientific.net

For example, in the synthesis of poly-L-glutamate initiated by triethanolamine, IR spectroscopy is used alongside other techniques to characterize the final product. scientific.net The IR spectrum of triethanolamine itself shows a broad band around 3306 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol groups. researchgate.net The C-O stretching of the primary alcohol is confirmed by a peak at 1029 cm⁻¹. researchgate.net C-H stretching vibrations of the methylene (B1212753) groups in the ethyl chains are observed at 2945 cm⁻¹, 2875 cm⁻¹, and 2819 cm⁻¹. researchgate.net

For glutamic acid derivatives, characteristic IR bands include those for the carboxylic acid and amide groups. The FTIR difference spectrum of caged glutamate, for instance, has been used to study conformational changes upon photolysis, confirming the release of glutamate. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Compound/Functional Group | Vibration | Frequency (cm⁻¹) | Reference |

| Triethanolamine | O-H stretch (alcohol) | ~3306 (broad) | researchgate.net |

| Triethanolamine | C-H stretch (methylene) | 2945, 2875, 2819 | researchgate.net |

| Triethanolamine | C-O stretch (primary alcohol) | 1029 | researchgate.net |

| Glutamic Acid/Derivatives | C=O stretch (carboxylic acid) | ~1750 | googleapis.com |

| Glutamic Acid/Derivatives | N-H bend (amine/amide) | - | - |

| Glutamic Acid/Derivatives | C-N stretch | - | - |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Analysisresearchgate.netmdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and purity analysis of compounds, including those in triethanolamine glutamate systems.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)mdpi.comnih.gov

Combining the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry, HPLC-MS is a highly sensitive and specific method for analyzing complex mixtures. This technique is particularly useful for the analysis of N-acyl amino acid surfactants, including those based on glutamic acid. mdpi.com

In a typical HPLC-MS analysis of N-acyl-linked amino acid surfactants, the compounds are first separated on a reversed-phase column. mdpi.com The eluent is then introduced into the mass spectrometer, which is often operated in positive ionization mode. mdpi.com The mass spectrometer provides molecular weight information and fragmentation patterns that aid in the identification of the individual surfactant homologues. mdpi.com For instance, in the analysis of triethanolamine salts of N-cocoyl-L-glutamate, HPLC-MS can be used to determine the relative content of different fatty acid homologues in the mixture. mdpi.com

The development of LC-MS/MS methods has further enhanced the ability to quantify amino acids like glutamate with high sensitivity and selectivity, often after derivatization to improve chromatographic retention and ionization efficiency. mdpi.com Tandem mass spectrometry (MS/MS) provides even greater specificity by isolating a precursor ion and then fragmenting it to produce a characteristic spectrum of product ions. researchgate.net

Table 4: HPLC-MS Operating Parameters for Surfactant Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | Octadecyl silica (B1680970) gel (C18) | mdpi.com |

| Mobile Phase | Acetonitrile/water with additives (e.g., formic acid, ammonium (B1175870) acetate) | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.com |

| Capillary Voltage | ~3500 V | mdpi.com |

| Gas Temperature | ~325 °C | mdpi.com |

| Nebulizer Pressure | ~50 psi | mdpi.com |

| Scan Range (m/z) | 70–1200 | mdpi.com |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques crucial for the mass spectrometric analysis of thermally labile and polar molecules like amino acid surfactants. researchgate.net ESI is particularly well-suited for analyzing charged or polar compounds in solution, making it ideal for glutamate derivatives and their salts. The process involves creating a fine spray of charged droplets from a sample solution, which then evaporate to produce gas-phase ions that can be analyzed by a mass spectrometer. nih.govunh.edu This technique has been successfully used for the identification and quantification of various amino acids after derivatization. osu.edu In the context of N-acyl amino acid surfactants, ESI-MS is instrumental in identifying the protonated molecules of derivatized surfactants, allowing for the determination of their molecular weights and the distribution of fatty acid homologues. researchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, often demonstrating superior ionization efficiency for less polar compounds. jfda-online.com In APCI, the sample is vaporized and then ionized by corona discharge, a process that is generally suitable for smaller and less polar molecules than those typically analyzed by ESI. nih.gov While ESI is often preferred for polar compounds like amino acid derivatives, APCI can be valuable for analyzing less polar components or potential impurities within a complex triethanolamine glutamate matrix. researchgate.netmdpi.com For instance, APCI has been successfully applied to the analysis of various pesticides and carotenoids, demonstrating its broad applicability. jfda-online.comnih.gov The choice between ESI and APCI depends on the specific analyte's properties, with both having been used for the analysis of N-acyl amino acid surfactants. researchgate.net

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are essential for separating the individual components of complex mixtures, such as those containing triethanolamine glutamate and related N-acyl amino acid surfactants. The inherent complexity of these systems, which often contain a distribution of different fatty acid chains, necessitates high-resolution separation methods. scispace.commdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in speed, resolution, and sensitivity for the analysis of amino acid derivatives compared to conventional HPLC. nih.gov This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster separations without sacrificing efficiency. lodz.pl A number of rapid and sensitive UHPLC methods have been developed for the quantification of glutamate. nih.govresearchgate.net

These methods often involve pre-column derivatization to enhance the chromatographic retention and detectability of the amino acids. nih.gov For example, a widely used derivatizing agent is 2,4-dinitro-1-fluorobenzene (DNFB), which reacts with the amino group of glutamate under alkaline conditions. nih.govresearchgate.net The resulting DNP-glutamate derivative can be effectively separated on a phenyl-hexyl column and detected by UV absorption. nih.govnih.govresearchgate.net The entire analysis, including separation and column re-equilibration, can be accomplished in under three minutes, making it suitable for high-throughput applications. nih.govnih.gov The robustness of such methods is demonstrated by their excellent reproducibility and validation parameters. lodz.plnih.gov

Table 1: Validation Parameters for a UHPLC-FLD Method for Glutamate Determination Data adapted from a study on the quantitative determination of selected neurotransmitters. lodz.pl

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.999 |

| Accuracy | 101.1% |

| Intra-day Precision | 1.52–1.84% |

| Inter-day Precision | 2.47–3.12% |

| Limit of Detection (LOD) | 5–30 ng/ml |

Reversed-phase liquid chromatography (RP-LC) is the predominant method for the separation of N-acyl amino acid surfactants. researchgate.net However, a significant analytical challenge is that these compounds often lack a strong chromophore, making detection with standard UV/Vis detectors difficult. researchgate.netmdpi.com To overcome this, a derivatization step is typically employed. A common approach involves reacting the carboxylic acid groups of the surfactant with a reagent like 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters (BPAE). researchgate.netscispace.commdpi.com These derivatives are highly responsive to UV detection. mdpi.com

This methodology allows for the successful separation of surfactant mixtures based on the length of the N-acyl fatty acid chain. mdpi.com For N-acyl glutamates, which possess two carboxylic acid groups, the reaction can yield both mono- and di-esterified derivatives (BPAEs and diBPAEs). researchgate.netmdpi.com The separation provides detailed information on the homologous distribution of fatty acids in the surfactant sample, with studies identifying moieties from caprylic (C8) to oleic (C18:1) acid. mdpi.com

Table 2: Identified Fatty Acid Homologues in N-Acyl Amino Acid Surfactants via RP-LC Based on analysis of derivatized surfactants containing glycinate, threoninate, and glutamate. mdpi.com

| Fatty Acid Moiety |

|---|

| Caprylic acid |

| Capric acid |

| Lauric acid |

| Myristic acid |

| Palmitic acid |

X-ray Diffraction and Scattering for Structural and Supramolecular Organization

X-ray diffraction and scattering are powerful, non-destructive techniques used to investigate the atomic and molecular structure of materials. X-ray diffraction (XRD) is used to determine the crystalline structure of solid materials, while small-angle X-ray scattering (SAXS) provides information on larger-scale structures, such as the size, shape, and arrangement of micelles or liquid crystalline phases in solution. nsf.govnih.gov

There are numerous X-ray diffraction studies that provide information on the crystalline structures of triethanolamine-based salts with various organic and inorganic acids. researchgate.net For instance, the crystal structure of a furosemide:triethanolamine salt has been fully elucidated by single-crystal X-ray diffraction. acs.org In another example, the X-ray powder diffraction (XRPD) pattern for a specific crystalline form of cypyrafluone (B1532948) triethanolamine salt has been characterized by a distinct set of characteristic peaks at specific diffraction angles (2θ). wipo.intgoogle.com This data is crucial for identifying specific crystal forms (polymorphs) and ensuring consistency in solid-state materials.

Table 3: Representative X-ray Powder Diffraction (XRPD) Peaks for a Triethanolamine Salt Data from a patent for Cypyrafluone Triethanolamine Salt B Crystal Form. wipo.intgoogle.com

| Diffraction Angle (2θ) |

|---|

| 7.0° |

| 9.8° |

| 11.2° |

| 14.0° |

| 14.8° |

| 15.5° |

| 16.2° |

| 18.6° |

| 19.3° |

| 20.8° |

Small-angle X-ray scattering (SAXS) is an essential technique for characterizing the nanoscale organization of surfactant systems in solution. nsf.gov It provides structural information on the order of 1 to 100 nanometers, which is the relevant length scale for micellar and liquid crystalline structures. nsf.gov The technique can reveal the shape, size, and spatial arrangement of self-assembled structures. jpn.orgnih.gov

Studies on aqueous systems of the triethanolamine salt of N-lauroyl L-glutamic acid (LGT) have utilized SAXS to map their phase behavior. researchgate.netlu.se In these systems, a cubic liquid crystalline phase was identified forming between the isotropic micellar (L1) phase and the hexagonal phase. researchgate.net The stability of this cubic phase was found to be enhanced by increasing the degree of neutralization of the glutamic acid headgroup. researchgate.net Analysis of the SAXS spectra, specifically the relative positions of the scattering peaks, allowed the cubic phase to be indexed to the crystallographic space group Pm3n. researchgate.net Further analysis using ¹H NMR self-diffusion measurements showed that the surfactant diffusion in this phase was very slow, confirming that the structure consists of discrete, closed micelles rather than being a bicontinuous structure. researchgate.net

Computational and Theoretical Chemistry Investigations

Computational Mechanistic Studies

Computational mechanistic studies are pivotal in understanding the dynamics of chemical reactions. For triethanolamine (B1662121) glutamate (B1630785), these studies would focus on its formation and its role in various chemical processes, such as catalysis. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can model the interactions between molecules, map out reaction pathways, and characterize the energetic landscapes of these transformations. rsc.org

The formation of triethanolamine glutamate from its precursors, triethanolamine and glutamic acid, is an acid-base neutralization reaction. Computational chemistry can elucidate the precise pathway of this reaction, moving beyond a simple stoichiometric equation to understand the energetic favorability and the structural changes that occur.

Reaction Pathway Elucidation: The reaction pathway would be modeled by bringing the reactant molecules—triethanolamine and glutamic acid—into proximity in a simulated environment. The calculations would map the potential energy surface of the system as the molecules approach and interact. This would reveal the most likely sequence of events, including the initial formation of a hydrogen-bonded complex, the transfer of a proton from the carboxylic acid group of glutamic acid to the nitrogen atom of triethanolamine, and the final relaxation into the stable ion pair, triethanolamine glutamate. DFT calculations are particularly well-suited for this, as they can accurately model the electronic structure changes during bond formation and breaking. rsc.orgnih.gov

Transition State Characterization: A crucial aspect of elucidating a reaction pathway is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. For the formation of triethanolamine glutamate, the transition state would represent the fleeting molecular arrangement where the proton is partially bonded to both the oxygen of the glutamate's carboxyl group and the nitrogen of the triethanolamine.

Computational methods can precisely calculate the geometry and energy of this transition state. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics. acs.org

Table 1: Hypothetical Parameters for Transition State Analysis of Triethanolamine Glutamate Formation

| Parameter | Description | Hypothetical Calculated Value |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Low (typical for acid-base neutralization) |

| Transition State Geometry | The arrangement of atoms at the peak of the energy barrier. | Proton shared between N (triethanolamine) and O (glutamate). |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | A single negative value, confirming a true transition state. |

The interaction between an amine and a carboxylic acid is fundamentally about proton transfer. In catalytic systems, the dynamics of this proton transfer are critical. Triethanolamine glutamate itself, or the interaction between its constituent parts, can be involved in catalytic cycles where protons are shuttled between molecules.

Computational studies, particularly ab initio molecular dynamics (AIMD), can simulate the movement of atoms over time, providing a dynamic picture of proton transfer events. These simulations can reveal the timescale of proton transfer, the role of solvent molecules in mediating the transfer, and the influence of the molecular environment on the stability of the protonated and deprotonated species.

In systems analogous to triethanolamine and glutamic acid, computational studies have shown that proton transfer can be influenced by the formation of strong hydrogen bonds and the relative proton affinities of the donor and acceptor sites. nih.govnih.gov For triethanolamine glutamate, theoretical models would likely show a stable salt bridge, where the proton is firmly located on the triethanolamine nitrogen, forming a triethanolammonium (B1229115) cation, and the glutamic acid exists as the glutamate anion. nih.govresearchgate.netnih.govwikipedia.orgproteopedia.org The stability of this salt bridge in different environments (e.g., in solvents of varying polarity) could be quantified through free energy calculations. nih.govresearchgate.net

Table 2: Key Factors in Proton Transfer Dynamics for the Triethanolamine-Glutamate System

| Factor | Computational Insight | Relevance to Catalysis |

| Proton Affinity | Calculation of the gas-phase basicity of triethanolamine and acidity of glutamic acid. | Determines the thermodynamic driving force for proton transfer. |

| Solvent Effects | Modeling with implicit or explicit solvent to see how water or other solvents stabilize the resulting ions. | The polarity of the medium can significantly affect proton transfer rates and equilibria. |

| Hydrogen Bonding | Analysis of the hydrogen bond network between the triethanolammonium cation and the glutamate anion. | Strong hydrogen bonds can facilitate or hinder proton shuttling in a catalytic cycle. |

| Conformational Flexibility | The multiple hydroxyl groups of triethanolamine and the flexible backbone of glutamate allow for various binding modes. | Different conformations may present different barriers to proton transfer. |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. creative-biolabs.comlongdom.org Computational methods have become indispensable in predicting SAR, allowing for the virtual screening of molecules and the rational design of new compounds with desired properties. creative-biolabs.com

For triethanolamine glutamate, SAR studies could be employed to predict its efficacy in various applications, such as a pH buffer, a surfactant, or a component in cosmetic formulations. The general approach involves creating a dataset of similar molecules with known activities and then building a mathematical model that relates structural features to those activities. This is often referred to as a Quantitative Structure-Activity Relationship (QSAR) model. wikipedia.org

The process of building a computational SAR or QSAR model involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of related compounds. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). For alkanolamine derivatives, quantum chemical descriptors derived from DFT calculations can also be used. researchgate.net

Model Building: Statistical methods or machine learning algorithms are used to find a correlation between the calculated descriptors and the observed activity.

Validation: The predictive power of the model is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

In the context of triethanolamine glutamate, a hypothetical SAR study could explore how modifications to either the triethanolamine or the glutamate moiety affect a particular property, such as its ability to inhibit an enzyme or its effectiveness as an emulsifier. For instance, one could computationally assess how replacing the hydroxyl groups on triethanolamine with other functional groups would alter its interaction with a target molecule.

Table 3: Hypothetical SAR Exploration for Triethanolamine Glutamate Derivatives

| Structural Modification | Predicted Effect on a Hypothetical Activity (e.g., Emulsification) | Rationale based on Computational Descriptors |

| Increasing the alkyl chain length on the glutamate. | Increased emulsifying power. | Higher lipophilicity (logP), leading to better interaction with non-polar phases. |

| Replacing triethanolamine with diethanolamine. | Altered pH buffering capacity. | Change in pKa of the amine group, affecting protonation state at a given pH. |

| Esterification of the second carboxylic acid group of glutamate. | Reduced water solubility. | Loss of a charged group, increasing overall hydrophobicity. |

By leveraging these computational techniques, a deep and predictive understanding of triethanolamine glutamate's chemical nature and potential activities can be developed, guiding future experimental work and application development.

Coordination Chemistry of Triethanolamine Glutamate Systems

Triethanolamine (B1662121) as a Chelating Agent and Ligand in Metal Complexation

Triethanolamine (TEA) is a versatile and economical chelating agent capable of forming stable coordination compounds with a wide array of metal ions. researchgate.netresearchgate.net Its structure, featuring a central tertiary amine nitrogen and three pendant hydroxyl groups, allows it to act as a flexible ligand, adopting various coordination modes. researchgate.netresearchgate.net This adaptability makes it a valuable component in diverse applications, from industrial processes to the synthesis of complex inorganic materials. researchgate.netrsc.org

Triethanolamine exhibits remarkable diversity in its coordination with metal ions, leading to a range of geometries and coordination numbers. The specific outcome is influenced by factors such as the metal ion's size, charge, and the reaction conditions.

Copper (Cu²⁺): With copper(II), TEA can form six-coordinate complexes. For example, complexes with the stoichiometry [Cu(TEA)₂]X₂ (where X is a halide) are typically six-coordinate, though their precise structures can differ. researchgate.net In some cases, TEA acts as a terdentate ligand where one of its hydroxy groups remains uncoordinated. researchgate.net It has been shown to effectively complex Cu²⁺ ions in solution, a property utilized in applications like electrodeposition. researchgate.netresearchgate.net

Zinc (Zn²⁺): Similar to copper, TEA is known to complex with Zn²⁺ ions, serving as a chelating agent in processes like the simultaneous electrodeposition of copper and zinc. researchgate.netresearchgate.net

Calcium (Ca²⁺): Due to the larger ionic radius of Ca²⁺, it can accommodate a higher coordination number. In the complex [Ca(TEA)₂]²⁺, each TEA molecule acts as an N,O,O',O''-tetradentate ligand. This results in an eight-coordinate Ca(II) ion, which adopts a distorted cubic configuration. uobaghdad.edu.iq

Lead (Pb²⁺): In a complex with lead(II) acetate, two TEA molecules coordinate to the metal center to form the [Pb(TEA)₂]²⁺ cation. ethernet.edu.et Each TEA ligand is tetradentate, with the lead atom being coordinated by two nitrogen and six oxygen atoms. The resulting coordination polyhedron is an eight-coordinate, distorted trigonal dodecahedron. ethernet.edu.et

Table 1: Coordination Behavior of Triethanolamine with Selected Metal Ions This table is interactive. You can sort and filter the data.

| Metal Ion | Coordination Number | Geometry | Ligand Denticity | Example Complex Formula |

|---|---|---|---|---|

| Cu²⁺ | 6 | Distorted Octahedral | Tridentate / Tetradentate | [Cu(TEA)₂]Cl₂ |

| Zn²⁺ | - | - | N,O-Donor | Zn-TEA complex in solution |

| Ca²⁺ | 8 | Distorted Cubic | Tetradentate | [Ca(TEA)₂]²⁺ |

| Pb²⁺ | 8 | Distorted Trigonal Dodecahedron | Tetradentate | [Pb(TEA)₂]²⁺ |

The defining characteristic of triethanolamine as a ligand is its multidentate nature, stemming from its one nitrogen and three oxygen donor atoms (an N,O-donor system). researchgate.netresearchgate.net This allows it to bind to a metal center through multiple atoms simultaneously, forming stable chelate rings. Research has demonstrated that TEA can exhibit a range of denticities:

Tridentate: In many complexes with transition metals like Ni(II), TEA coordinates in a tridentate (κ³-N,O,O') fashion, forming two five-membered chelate rings while leaving the third ethanol (B145695) group uncoordinated. researchgate.net

Tetradentate: TEA can also act as a tetradentate (κ⁴-N,O,O',O'') ligand, utilizing all four of its donor atoms. This is particularly common with larger metal ions such as Ca²⁺ and Pb²⁺, which can accommodate higher coordination numbers. uobaghdad.edu.iqethernet.edu.et

Bridging: Beyond chelating a single metal center, TEA and its deprotonated forms can act as bridging ligands, linking multiple metal ions to form polynuclear clusters and coordination polymers.

This flexible N,O-donor coordination behavior allows TEA to generate a wide diversity of structural arrangements in its metal complexes. researchgate.net

Glutamate (B1630785) Coordination in Metal-Organic Frameworks (MOFs)

L-Glutamic acid, an amino acid with one amine and two carboxylic acid groups, is a versatile building block for the construction of Metal-Organic Frameworks (MOFs). Its polyfunctionality allows it to act as a multidentate organic linker, connecting metal centers in various ways to create extended, often porous, structures.

The carboxylate groups of glutamate are the primary coordination sites, bridging metal ions to form the framework. In a notable example, a water-stable MOF with the formula {[Zn(H₂O)(L-glutamate)]}n was synthesized. In this structure, the Zn(II) center adopts a pseudo-octahedral geometry. The bridging interactions through the carboxylate groups of the glutamate ligands are responsible for organizing the metal atoms into a 2D layered structure with microporous channels. The ability of glutamate to form such stable, porous frameworks highlights its importance as a linker in the design of functional MOF materials.

Table 2: Examples of Glutamate-Based Metal-Organic Frameworks This table is interactive. You can sort and filter the data.

| Metal Ion | MOF Formula | Framework Dimensionality | Metal Center Geometry |

|---|---|---|---|

| Zn²⁺ | {[Zn(H₂O)(L-glutamate)]}n | 2D | Pseudo-octahedral |

| Cu²⁺ | [Cu(L-Glu)(H₂O)]·H₂O | 3D | - |

| Co²⁺ | [Co(L-Glu)(H₂O)]·H₂O | 3D | - |

Synergistic Chelation and Complexation in Triethanolamine-Glutamate Hybrid Systems

The formation of mixed-ligand complexes, where two or more different types of ligands simultaneously coordinate to a single metal center, is a well-established strategy in coordination chemistry for tuning the properties of the resulting compound. In principle, a hybrid system involving both triethanolamine and glutamate as ligands could lead to unique complex structures and properties arising from the combination of the flexible, multidentate N,O-donor TEA and the polyfunctional amino acid glutamate.

However, a review of available scientific literature indicates that while the coordination chemistry of triethanolamine and glutamate with metal ions has been studied independently, there is a lack of published research focusing specifically on their synergistic chelation in mixed-ligand complexes. Detailed structural and functional studies on discrete molecular complexes or coordination polymers where both triethanolamine and glutamate are simultaneously coordinated to the same metal center are not readily found. Therefore, a detailed discussion of research findings on synergistic effects in this specific hybrid system cannot be presented at this time.

Catalytic Mechanisms and Reactivity

Triethanolamine (B1662121) and Glutamate (B1630785) in Organic and Polymerization Catalysis

Triethanolamine, a tertiary amine and triol, demonstrates utility as a base catalyst in various organic reactions. Its basicity stems from the lone pair of electrons on the nitrogen atom. In organic synthesis, it can function as a weak base, a nucleophile, and a ligand. bdmaee.netjmaterenvironsci.com For instance, triethanolamine has been effectively employed as a reusable base, ligand, and reaction medium for phosphane-free palladium-catalyzed Heck reactions. organic-chemistry.org In these reactions, it facilitates the olefination of iodo- and bromoarenes, leading to good to excellent yields of the corresponding products. organic-chemistry.org The compound's ability to be recovered and recycled for several consecutive trials without a significant loss of reactivity highlights its potential as a sustainable catalyst. organic-chemistry.org

Triethylamine (B128534), a structurally related tertiary amine, is also widely used as a base in organic synthesis. wikipedia.org It is often used to scavenge protons produced in reactions, such as in the preparation of esters and amides from acyl chlorides, which produces hydrogen chloride. wikipedia.org While not directly involving triethanolamine glutamate, the catalytic activity of similar amines underscores the role of the amine functional group in base catalysis. Furthermore, triethanolamine has been shown to catalyze Knoevenagel condensation and Michael addition reactions at room temperature, demonstrating its utility as a weak base catalyst for forming carbon-carbon bonds. jmaterenvironsci.com In some applications, triethanolamine can activate CO2 to form a carbonate intermediate, which plays a crucial role in the carboxylative cyclization of propargylic amines. nih.gov

Triethanolamine and related amines can act as catalysts in polymerization reactions, influencing the kinetics of polymer formation. Triethanolamine itself can function as both a co-reactant and a catalyst in the production of polyurethanes. bdmaee.net As a catalyst, its tertiary amine group can accelerate the reaction between isocyanates and hydroxyl groups, which is the fundamental linkage-forming reaction in polyurethane chemistry. bdmaee.net The mechanism involves the tertiary amine forming a hydrogen bond with a hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group. bdmaee.net

In the context of other polymerization reactions, triethylamine has been shown to catalyze the melt polymerization of carbonate monomers. researchgate.net Studies have demonstrated that triethylamine can significantly increase the rate of monomer conversion compared to uncatalyzed reactions. researchgate.net Additionally, tertiary amines like triethylamine play a role in coordination polymerization, where they can modify co-catalysts like organoaluminum compounds, enhancing the activity and stereoselectivity of Ziegler-Natta catalysts. bdmaee.net Triethanolamine has also been investigated in photoredox catalysis in aqueous solutions, acting as an electron donor in visible-light-induced radical polymerization. nih.gov While direct research on the catalytic role of glutamate in non-biological polymerization is limited, some studies have explored its influence in supramolecular polymerization, where glutamate-terminated molecules can direct the chirality of the resulting polymer assemblies. acs.org

Enzymatic and Biocatalytic Mechanisms Involving Glutamate Residues

Glutamate residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis. byjus.com In Triosephosphate Isomerase (TIM) , a key enzyme in glycolysis, a conserved glutamate residue (Glu165) acts as the catalytic base. nih.govwikipedia.org This glutamate initiates the isomerization of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde-3-phosphate (D-GAP) by abstracting a proton from the substrate to form an enediol intermediate. wikipedia.orgebi.ac.uk The conformational flexibility of this glutamate residue is essential for the proton shuttling steps in the catalytic cycle. nih.gov Another glutamate residue, Glu97, though not directly at the active site, contributes modestly to catalysis and structural stability. proquest.com

In Glutamate Dehydrogenase (GDH) , which catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate, the active site is designed to bind both glutamate and the coenzyme NAD(P)+. nih.govnih.gov The enzyme shifts between an "open" and a "closed" conformation during its catalytic cycle, with the closed conformation being necessary for the reaction to occur. ubc.ca Specific residues within the active site are responsible for binding the glutamate substrate. researchgate.net

Metalloproteases are a class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. libretexts.org In many of these enzymes, a conserved glutamate residue acts as a general base/acid catalyst. nih.gov This glutamate activates a zinc-bound water molecule, which then acts as a nucleophile to attack the carbonyl group of the scissile peptide bond. mdpi.com Studies on matrilysin, a matrix metalloproteinase, where the active site glutamate (Glu-198) was mutated, have further elucidated its role. While mutations that eliminate the basic properties of this residue significantly decrease the catalytic rate, the enzyme retains some activity, suggesting the glutamate may also play a role in stabilizing the transition state or acting as a general acid catalyst in a later step of the reaction. nih.gov

Interactive Data Table: Role of Glutamate in Enzyme Active Sites

| Enzyme | Glutamate Residue(s) | Catalytic Role |

| Triosephosphate Isomerase | Glu165 | Acts as a catalytic base, initiating the reaction by abstracting a proton from the substrate. nih.govwikipedia.org |

| Glu97 | Contributes to catalytic efficiency and structural stability. proquest.com | |

| Glutamate Dehydrogenase | Active Site Glutamate Binding Residues | Binds the glutamate substrate, facilitating its conversion to α-ketoglutarate. nih.govresearchgate.net |

| Metalloproteases | Conserved Glutamate | Acts as a general base/acid, activating a zinc-bound water molecule for nucleophilic attack. nih.govmdpi.com |

Glutamate residues are pivotal in enzymatic proton transfer reactions, often acting as general acids or bases. byjus.comyoutube.com A classic example is in triosephosphate isomerase , where the glutamate side chain (Glu165) deprotonates a carbon atom adjacent to a carbonyl group on the substrate. nih.gov This is a thermodynamically unfavorable reaction in solution, as the pKa of the glutamate's carboxylic acid is around 4, while the pKa of the substrate's C-H bond is approximately 18. nih.gov The enzyme facilitates this difficult proton transfer through several mechanisms, including shifting the pKa of the glutamate residue within the active site's microenvironment and stabilizing the transition state. nih.gov The enzyme environment can increase the pKa of the catalytic glutamate in the enzyme-substrate complex, making it a stronger base. nih.gov

In glutamate racemase , which interconverts the enantiomers of glutamate, two cysteine residues are typically the acid/base catalysts. However, the principle of a deprotonation/reprotonation mechanism involving a carbanionic intermediate is a common theme in enzymatic reactions involving proton transfer at a carbon center. acs.org The ability of glutamate and other residues to act as proton donors and acceptors is fundamental to the catalytic power of many enzymes. byjus.com In some transport proteins like EmrE, the asymmetric protonation of two glutamate residues in the dimer drives the transport of substrates across the membrane, showcasing another form of proton transfer mechanism. pnas.org

In biochemistry, the primary route for the synthesis of glutamate is through the reductive amination of α-ketoglutarate. wikipedia.orgwikipedia.org This reaction is a key step in cellular metabolism, linking amino acid metabolism with the citric acid cycle. wikipedia.org The process is catalyzed by the enzyme glutamate dehydrogenase (GDH) , which uses ammonia (B1221849) as the amine source and NAD(P)H as the reducing agent. nih.govwikipedia.org

The mechanism of reductive amination, in general, involves two main steps:

Imine Formation: The carbonyl group of an aldehyde or ketone reacts with an amine to form an imine intermediate. libretexts.org In the case of glutamate synthesis, the α-keto group of α-ketoglutarate reacts with ammonia.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-donating reducing agent. chemistrysteps.com In the enzymatic reaction catalyzed by GDH, NADPH or NADH provides the hydride for this reduction. nih.govlibretexts.org

This enzymatic process is highly efficient and stereospecific, producing the L-glutamate enantiomer required for protein synthesis and other metabolic functions. wikipedia.org While non-enzymatic reductive amination of α-ketoglutarate to glutamate can occur, for example in the presence of certain amine donors in metabolite extracts, the enzyme-catalyzed reaction is the predominant pathway in biological systems. nih.gov

Heterogeneous and Photocatalytic Systems

In the realm of heterogeneous and photocatalytic systems, triethanolamine glutamate plays a crucial role, primarily through the reactivity of the triethanolamine (TEOA) cation. TEOA is widely recognized for its function as a sacrificial electron donor, a characteristic that is pivotal in various photocatalytic applications. Its chemical behavior under photocatalytic conditions involves a series of oxidative degradation steps, leading to the formation of various intermediates.

Triethanolamine as a Sacrificial Electron Donor in Photocatalysis

Triethanolamine is extensively utilized as a sacrificial electron donor in a multitude of photocatalytic systems, including those for hydrogen production and carbon dioxide reduction. csic.es The fundamental role of TEOA in these processes is to prevent the recombination of photogenerated electron-hole pairs, a common issue that limits the efficiency of photocatalysts. csic.es

When a photocatalyst absorbs light, electrons are excited from the valence band to the conduction band, leaving behind positively charged "holes" in the valence band. In the absence of a sacrificial agent, these excited electrons can quickly recombine with the holes, releasing the absorbed energy as heat or light and diminishing the photocatalytic activity.

Triethanolamine effectively "scavenges" these holes. csic.es Due to its relatively low oxidation potential, TEOA readily donates an electron to the hole on the surface of the photocatalyst, becoming oxidized in the process. This irreversible oxidation of TEOA ensures that the photogenerated electrons are available to participate in the desired reduction reactions, such as the reduction of protons to hydrogen or the reduction of carbon dioxide to other chemical feedstocks. csic.es The general mechanism can be summarized as follows:

Photoexcitation: A semiconductor photocatalyst absorbs a photon of sufficient energy, generating an electron-hole pair (e⁻ + h⁺).

Hole Scavenging: Triethanolamine donates an electron to the photogenerated hole (h⁺), undergoing oxidation itself.

Reduction Reaction: The photogenerated electron (e⁻) reduces a substrate in the system (e.g., H⁺ to H₂ or CO₂ to CO).

Mechanistic Pathways of Triethanolamine Degradation in Photocatalytic Cycles (e.g., Glycolaldehyde (B1209225) Formation)

The oxidation of triethanolamine in photocatalytic cycles is a complex, multi-step process that results in its degradation into smaller molecules. A key and well-documented degradation pathway involves the formation of glycolaldehyde and diethanolamine. csic.es

The process is initiated by the one-electron oxidation of the nitrogen atom in TEOA by a photogenerated hole on the catalyst surface. This leads to the formation of a triethanolamine radical cation (TEOA•⁺). This radical cation is unstable and undergoes further reactions, including deprotonation, to form a carbon-centered radical. Subsequent cleavage of a carbon-carbon bond in this radical intermediate leads to the formation of glycolaldehyde and diethanolamine. csic.es

Recent research has highlighted the critical role of glycolaldehyde as a stable product of TEOA degradation. csic.es In some photocatalytic systems, particularly those involving cofactor regeneration, glycolaldehyde itself can act as a reducing agent in subsequent reactions, even in the absence of light and the photocatalyst. csic.es

One study quantitatively analyzed the formation of glycolaldehyde from the photocatalytic oxidation of triethanolamine. The findings from this research are summarized in the table below.

| Experimental Condition | Parameter | Value | Unit |

|---|---|---|---|

| Photocatalytic Oxidation of Triethanolamine | Irradiation Time | 20 | hours |

| Light Source | Visible Light | ||

| Glycolaldehyde Yield | ~50 | mM |

The degradation of triethanolamine can proceed further, eventually leading to the formation of smaller organic molecules and ultimately, mineralization to carbon dioxide and ammonium (B1175870) ions under prolonged irradiation. The specific intermediates and final products can be influenced by the reaction conditions, such as the type of photocatalyst, the pH of the solution, and the presence of other reactive species.

Advanced Applications in Materials Science and Engineering

Polymeric Materials Synthesis and Modification

The dual functionality of triethanolamine (B1662121) glutamate (B1630785) makes it a valuable tool in polymer chemistry, enabling the synthesis of materials with sophisticated architectures and tailored properties.

Polypeptide Architecture and Functionalization (e.g., Poly-L-Glutamic Acid)

Triethanolamine has been identified as an effective initiator for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), which is a primary method for synthesizing polypeptides. Specifically, in the synthesis of Poly-L-Glutamic Acid (PLGA), triethanolamine can initiate the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). scientific.net This process yields poly-l-glutamic acid benzyl (B1604629) ester, which can subsequently be debenzylated to produce the final poly-L-glutamic acid. scientific.net

The initiation by tertiary amines like triethanolamine typically proceeds via an "activated monomer mechanism," where the amine deprotonates the NCA monomer. nih.gov This mechanism can coexist with the "normal amine mechanism" when primary or secondary amines are present. mpg.de The use of triethanolamine allows for control over the polymerization process, influencing the molecular weight and structure of the resulting polypeptide. scientific.netmdpi.com The glutamic acid component of triethanolamine glutamate can be incorporated into the polypeptide backbone, while the triethanolamine moiety can serve as a multifunctional junction point or be used for further functionalization.

Research has shown that various parameters can be adjusted to control the synthesis of poly-l-glutamic acid benzyl ester using a triethanolamine initiator. scientific.net

Table 1: Factors Affecting Poly-l-glutamic acid benzyl ester Synthesis via Triethanolamine-Initiated ROP

| Parameter | Effect on Polymerization |

|---|---|

| Amount of Initiator | Influences the number of polymer chains initiated. |

| Monomer/Initiator Molar Ratio | A key determinant of the final molecular weight of the polymer. |

| Reaction Temperature | Affects the rate of polymerization and potential side reactions. |

This table summarizes the key experimental variables that are manipulated to control the synthesis of poly-l-glutamic acid benzyl ester when initiated by triethanolamine, as described in the research. scientific.net

Design and Synthesis of Hyperbranched Polymers with Triethanolamine Catalytic Cores

The trifunctional nature of triethanolamine, possessing three hydroxyl groups, makes it an ideal core molecule for the synthesis of hyperbranched polymers. biorxiv.orgnih.gov These highly branched, three-dimensional macromolecules have unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. biorxiv.org

In the synthesis of hyperbranched poly(amine-co-ester)s, triethanolamine is introduced to promote the formation of branched structures. biorxiv.org By acting as a branching point, it facilitates the creation of a dendritic architecture without the cross-linking that can occur in other branched polymerization methods. The amount of triethanolamine incorporated into the polymer synthesis directly correlates with the degree of branching in the final polymer structure. biorxiv.org This allows for precise control over the polymer's architecture and its resulting properties.

Studies have demonstrated that increasing the content of triethanolamine leads to a higher degree of branching in hyperbranched polymers. biorxiv.org

Table 2: Influence of Triethanolamine (T) Content on the Degree of Branching in Hyperbranched Polymers

| Polymer Sample | Triethanolamine Content | Degree of Branching (α value) |

|---|---|---|

| HBPA-1 | Lower | 0.51 |

This table illustrates the relationship between the triethanolamine content and the degree of branching in a series of hyperbranched poly(amine-co-ester)s (HBPA). A lower α value indicates a higher degree of branching. Data derived from research findings. biorxiv.org

The tertiary amine within the triethanolamine core can also exhibit catalytic activity, accelerating reactions such as dynamic transesterification in covalent adaptable networks, which is beneficial for creating self-healing and recyclable materials. acs.org

Copolymers for Tailored Material Properties

The incorporation of triethanolamine glutamate into copolymer structures allows for the precise tailoring of material properties. The glutamic acid units can impart biocompatibility and pH-responsiveness, while the triethanolamine component can introduce branching and sites for cross-linking.

For instance, amphiphilic block copolymers have been synthesized using poly(glutamic acid) as the hydrophilic block and other polymers like polylactide as the hydrophobic block. nih.govnih.gov While not always using triethanolamine as the direct initiator, the principles of copolymerization of glutamic acid derivatives are well-established. mdpi.com Triethanolamine can be used to create polytriethanolamine, which can then be modified, for example by esterification with oleic acid, to create novel polymeric surfactants with tunable properties. tandfonline.com The combination of these different monomer units within a copolymer allows for the creation of materials with specific characteristics, such as self-assembling nanoparticles for drug delivery or hydrogels with controlled swelling behavior. nih.govnih.gov The synthesis of graft copolymers, where side chains of one polymer are attached to the backbone of another, is also a viable strategy; for example, l-glutamic acid units can be grafted onto copolyesters. mdpi.com

Surface Science and Interfacial Phenomena

Triethanolamine glutamate, possessing both hydrophilic (glutamate, hydroxyl groups) and potentially hydrophobic characteristics depending on its environment, is active at interfaces and influences surfactant-polymer interactions and the stability of colloidal systems.

Surfactant-Polymer Interactions and Adsorption Mechanisms

As a salt of a weak acid (glutamic acid) and a weak base (triethanolamine), triethanolamine glutamate can function as an amino acid-based surfactant. These types of surfactants are known to interact with polymers in aqueous solutions, leading to the formation of association structures that modify the properties of the solution and interfaces. nih.gov

The interaction between amino acid-based surfactants and polymers is influenced by factors such as pH, temperature, and the chain length of the surfactant. acs.org At low pH, where the amino acid is cationic, interactions with anionic polymers are primarily electrostatic. nih.gov As the pH increases, hydrophobic interactions become more dominant. Glutamate-based surfactants, with their two carboxyl groups, exhibit pH-dependent properties that can be leveraged to control their interaction with polymers. chalmers.se The adsorption of these surfactants onto polymer surfaces can alter surface wettability and is crucial in applications like coatings and dispersion stabilization.

Stabilization Mechanisms in Colloidal Systems

The stability of colloidal dispersions—systems where fine particles are distributed in a continuous medium—is critical in numerous industrial formulations. mdpi.com Both polymers and surfactants are commonly used to prevent the aggregation and settling of these particles. researchgate.net

Triethanolamine glutamate can contribute to colloidal stability through several mechanisms. The glutamate portion, as an amino acid, has been shown to have a broad stabilizing effect on both biological and non-biological colloidal dispersions. crystallizationsystems.comnih.govresearchgate.net Amino acids are believed to adsorb onto the surfaces of nanoparticles through weak interactions, which enhances solvation and reduces the attractive forces between particles. nih.govscienmag.comarxiv.org This creates a stabilizing layer that prevents aggregation.

Furthermore, triethanolamine itself has been used to modify materials to act as flocculants, demonstrating its ability to interact with and influence the aggregation of suspended particles. nih.govscispace.com The combination of these properties in triethanolamine glutamate suggests it can act as an effective stabilizer for colloidal systems, preventing unwanted flocculation and maintaining the dispersion's integrity. shreechem.in The mechanism is likely a combination of electrostatic and steric stabilization, depending on the specific conditions of the system.

Cementitious Materials Chemistry

Cementitious Materials Chemistry

Triethanolamine (TEA) is an organic alkanolamine that serves multiple functions in cement and concrete technology, acting as a grinding aid during cement production and as a chemical admixture to modify the hydration process. lamsresearch.comdoi.org Its interaction with cementitious materials is complex, exhibiting a dose-dependent behavior that can either accelerate or retard the cement's setting time. lamsresearch.com

The chemical influence of Triethanolamine is primarily linked to its interaction with the different mineral phases of Portland cement, namely Tricalcium Silicate (B1173343) (C₃S), Dicalcium Silicate (C₂S), Tricalcium Aluminate (C₃A), and Tetracalcium Aluminoferrite (C₄AF). psgraw.comcanada.ca Research indicates that TEA acts as a retarder for the hydration of silicate phases (C₃S and C₂S) and as an accelerator for the hydration of the aluminate and ferrite (B1171679) phases (C₃A and C₄AF). canada.caresearchgate.net

The mechanism behind this dual functionality involves several processes:

Chelation: Triethanolamine interacts with metal ions such as Ca²⁺, Al³⁺, and Fe³⁺ present in the pore solution of hydrating cement. lamsresearch.comresearchgate.net The formation of these complexes, particularly with Al³⁺ and Fe³⁺, is believed to accelerate the dissolution of C₃A and C₄AF. lamsresearch.com Conversely, the formation of a TEA-Ca²⁺ complex can inhibit the growth of Calcium Hydroxide (CH) crystals, thus delaying the hydration of C₃S. jetir.org

Ettringite Formation: TEA significantly influences the formation of ettringite (AFt), a key hydration product from the reaction of C₃A and gypsum. lamsresearch.compsgraw.com It accelerates the initial C₃A hydration and facilitates the formation of ettringite. psgraw.com The intensity and quantity of the ettringite formed, which is governed by the TEA dosage, is a primary factor in the accelerating-retarding effect on the initial setting time. lamsresearch.com At high dosages, TEA promotes a rapid formation of ettringite, leading to a strong acceleration of the setting time. lamsresearch.com At moderate dosages, the ettringite can form a barrier on cement particles, leading to a retarding effect. lamsresearch.com

Hydration Product Morphology: The presence of TEA can alter the morphology of hydration products. It has been observed to promote the formation of Calcium Silicate Hydrate (B1144303) (C-S-H) with a higher Calcium/Silica (B1680970) ratio. canada.cacanada.ca Additionally, it can transform the shape of portlandite (Calcium Hydroxide) from large sheets to smaller, distorted forms. acs.org

The effect of Triethanolamine on the setting time of cement paste is highly dependent on its concentration.

| TEA Dosage | Effect on Initial Setting Time | Underlying Mechanism |

| Low (<0.02%) | Slight Acceleration | Promotes the formation of aluminate hydrate and ettringite (AFt). lamsresearch.compsgraw.com |

| Medium (0.02% - 0.1%) | Retardation | A sufficient quantity of ettringite forms a layer on the surface of cement particles, including C₃S, delaying their hydration. lamsresearch.compsgraw.comcanada.ca |

| High (>0.1%) | Strong Acceleration | Leads to the formation of a high intensity of ettringite or other new phases during the accelerated C₃A hydration. lamsresearch.compsgraw.com |

Furthermore, TEA extends the induction period of cement hydration but can increase the rate of C₃S hydration during the subsequent acceleration phase. psgraw.comresearchgate.net It also influences the transformation of ettringite (AFt) to monosulfoaluminate (AFm), particularly at higher concentrations. psgraw.comresearchgate.net

Role in Carbonation Enhancement of Recycled Cement Paste

Recycled cement paste powder (RCPP), a significant component of construction waste, presents challenges for reuse due to its properties. acs.orgacs.org Accelerated carbonation is a promising method to improve the quality of RCPP by reacting it with CO₂, effectively sequestering the greenhouse gas and creating a more stable material, primarily composed of calcite (calcium carbonate) and silica gel. acs.orgacs.org However, the carbonation rate under normal conditions can be slow. acs.org

The primary mechanism for this enhancement is TEA's ability to increase the concentration of calcium ions (Ca²⁺) in the pore solution of the hydrated cement paste. acs.orgacs.org This increased availability of Ca²⁺ promotes its reaction with dissolved CO₂, accelerating the precipitation of calcium carbonate. acs.orgtue.nl This effect is crucial as the leaching of Ca²⁺ from the cementitious matrix is a critical step for the carbonation of calcium silicate phases. acs.org

Research has shown that the concentration of the TEA solution plays a vital role in the effectiveness of the carbonation enhancement. The CO₂ uptake of RCPP tends to increase with TEA concentration up to an optimal point, after which it begins to decrease. acs.orgacs.org

| TEA Concentration (M) | CO₂ Uptake Increase (after 10 min) vs. Control | CO₂ Uptake Increase (after 40 min) vs. Control |